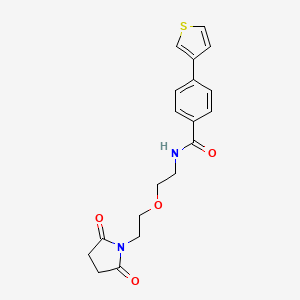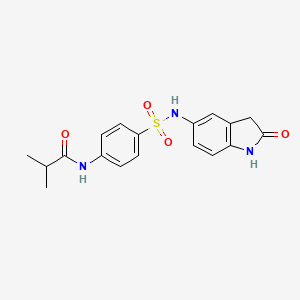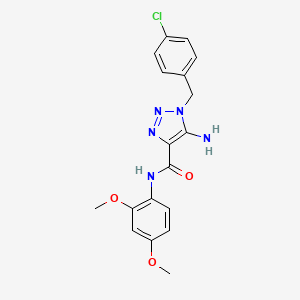![molecular formula C16H13Cl2N3O3S B2597396 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione CAS No. 1192655-41-6](/img/structure/B2597396.png)
2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadiazoles are a sub-family of azole compounds . They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .
Synthesis Analysis
In a study, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Aplicaciones Científicas De Investigación
2,4-Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinediones (TZD) are a class of compounds explored for their potential in treating various ailments due to their ability to act as PTP 1B inhibitors, regulating insulin signaling and potentially addressing insulin resistance in type 2 diabetes mellitus (T2DM). Studies have focused on the structural modifications of the TZD scaffold to optimize PTP 1B inhibition. For instance, compound 46, which incorporates the TZD scaffold, showed potent activity as a PTP 1B inhibitor, highlighting the importance of Z-configuration in its structure for designing effective ligands with optimum activity (Verma, S., Yadav, Y. S., & Thareja, S., 2019).
Mesotrione Herbicide: Environmental Impact
Mesotrione, a compound structurally similar to the one due to its cyclohexane-1,3-dione core, is used as a herbicide. Its environmental fate, effects, and efficiency have been comprehensively reviewed, showing that when applied as recommended, it ensures desired effects on sensitive crops while exhibiting a favorable toxicological and environmental profile. Mesotrione's degradation by soil microorganisms is fast, minimizing the risk of groundwater contamination. This suggests the compound's safety in agricultural use under current environmental standards (Carles, L., Joly, M., & Joly, P., 2017).
Methylene-linked Liquid Crystal Dimers
Compounds with methylene linkage and cyclohexane rings have been studied for their transitional properties, particularly in liquid crystal technology. For example, methylene-linked liquid crystal dimers show two monotropic mesophases: a normal nematic phase and a lower temperature twist-bend nematic phase. This research underscores the importance of methylene linkage in inducing unique nematic phases, which could be significant for liquid crystal display technologies (Henderson, P., & Imrie, C., 2011).
Synthesis and Structural Properties of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones
The synthesis and investigation of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the structural versatility and potential applications of thiazolidinones in medicinal chemistry. This research illuminates the synthetic routes and structural conformations through high-resolution spectroscopy, indicating the potential for developing novel compounds with significant biological activity (Issac, R., & Tierney, J., 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,22H,5-6,8H2/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYJHFTXUOGGY-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(=O)C(=C1O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



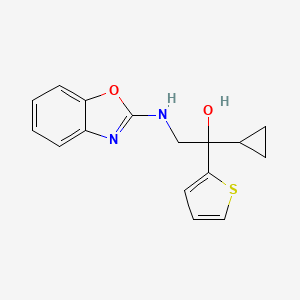
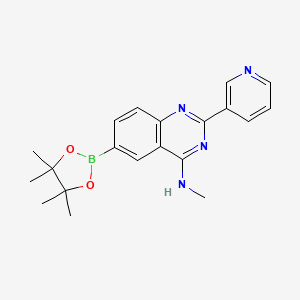
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)

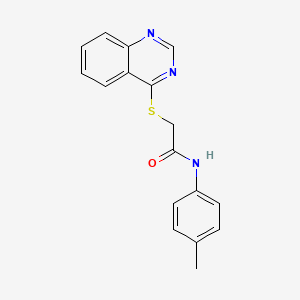
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2597324.png)
![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)
